3-Iodo-4-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

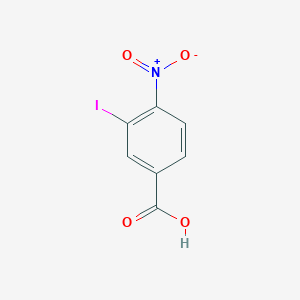

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4INO4 |

|---|---|

Molecular Weight |

293.02 g/mol |

IUPAC Name |

3-iodo-4-nitrobenzoic acid |

InChI |

InChI=1S/C7H4INO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11) |

InChI Key |

PVYUBKVJLIBMIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)[N+](=O)[O-] |

Origin of Product |

United States |

Significance of Halogenated Nitroaromatic Carboxylic Acids in Contemporary Chemical Synthesis

Halogenated nitroaromatic carboxylic acids are a class of organic compounds that have garnered considerable attention in modern chemical synthesis due to the versatile reactivity imparted by their distinct functional groups. The presence of a halogen atom (such as iodine), a nitro group (-NO2), and a carboxylic acid group (-COOH) on an aromatic ring creates a molecular scaffold ripe for a variety of chemical transformations.

The interplay of these functional groups is crucial to their utility. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution, influencing the regioselectivity of further reactions. nih.gov Conversely, the carboxylic acid and halogen moieties serve as valuable handles for a range of synthetic modifications. Halogen atoms, particularly iodine, are excellent leaving groups in nucleophilic aromatic substitution and are key participants in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. mt.com

These compounds serve as pivotal intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. nih.govchemimpex.com For instance, the strategic placement of halogen and nitro groups can be exploited to construct intricate molecular architectures that would be challenging to assemble through other synthetic routes. nih.gov The ability to selectively modify each functional group allows for a modular approach to synthesis, making these compounds valuable building blocks in the creation of diverse chemical libraries for drug discovery and materials science. researchgate.net

Historical Context of Benzoic Acid Derivatives in Organic Chemistry Research

The study of benzoic acid and its derivatives has a rich history that is deeply intertwined with the development of organic chemistry. Benzoic acid itself, the simplest aromatic carboxylic acid, was first described in the 16th century, derived from the dry distillation of gum benzoin. chemeurope.comwikipedia.org However, it was not until the 19th century that its structure was determined by Justus von Liebig and Friedrich Wöhler in 1832, a landmark achievement that contributed significantly to the nascent understanding of molecular structures. chemeurope.com

Early research on benzoic acid derivatives was often driven by the desire to understand their natural origins and medicinal properties. For example, the discovery of the antifungal properties of benzoic acid in 1875 by Salkowski paved the way for its use as a food preservative. chemeurope.comwikipedia.org The first industrial synthesis of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide, though this method produced chlorinated derivatives. wikipedia.orgnewworldencyclopedia.org A significant advancement was the development of the commercial process involving the partial oxidation of toluene, which remains a key industrial method today. chemeurope.comnewworldencyclopedia.org

The exploration of benzoic acid derivatives expanded rapidly as chemists began to systematically investigate the reactivity of the aromatic ring and the carboxyl group. This led to the synthesis of a vast array of substituted benzoic acids, each with unique properties and applications. The introduction of functional groups like halogens and nitro groups onto the benzoic acid framework was a logical progression, driven by the need for versatile intermediates in the burgeoning synthetic dye and pharmaceutical industries. britannica.comresearchgate.net These early investigations laid the foundational chemical knowledge for the synthesis and application of more complex molecules like 3-Iodo-4-nitrobenzoic acid.

Structural Specificity and Positional Isomerism of 3 Iodo 4 Nitrobenzoic Acid

The chemical identity and reactivity of 3-Iodo-4-nitrobenzoic acid are intrinsically linked to the specific arrangement of its functional groups on the benzene (B151609) ring. The nomenclature "this compound" precisely defines this arrangement: the carboxylic acid group is at position 1, the iodine atom at position 3, and the nitro group at position 4.

This specific substitution pattern dictates the electronic environment of the molecule. The nitro group at position 4 exerts a strong electron-withdrawing effect through both resonance and induction, while the iodine at position 3 contributes a weaker inductive electron-withdrawing effect and a weak electron-donating effect through resonance. The carboxylic acid group is also deactivating. This electronic distribution influences the molecule's acidity, reactivity, and spectroscopic properties.

Positional isomerism is a key concept when discussing substituted benzoic acids. Isomers of this compound, such as 4-Iodo-3-nitrobenzoic acid or 2-Iodo-4-nitrobenzoic acid, will exhibit different physical and chemical properties due to the altered spatial and electronic interactions between the functional groups. For example, the melting point of 2-Iodo-4-nitrobenzoic acid is reported as 142°C, while that of 3-Iodo-5-nitrobenzoic acid is 164-168°C, highlighting how the substituent positions affect intermolecular forces. chemimpex.com The synthesis of a specific isomer like this compound requires careful control of reaction conditions to ensure the desired regioselectivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄INO₄ |

| Molecular Weight | 293.02 g/mol |

| CAS Number | 1086210-19-6 |

Note: Data sourced from various chemical suppliers and databases. chemicalbook.comaksci.com

Overview of Research Trajectories for Aromatic Carboxylic Acids Bearing Halogen and Nitro Functionalities

Research involving aromatic carboxylic acids functionalized with both halogen and nitro groups is driven by their potential as versatile synthetic intermediates. chemimpex.com Current research trajectories can be broadly categorized into the development of novel synthetic methodologies and their application in the synthesis of target molecules with specific functions.

One significant area of research focuses on the development of more efficient and selective methods for the synthesis of these compounds themselves. This includes exploring new catalysts and reaction conditions for nitration and halogenation that offer better control over regioselectivity. orgchemres.org For instance, methods for decarboxylative halogenation are being investigated as alternative routes to aryl halides from readily available carboxylic acids. nih.govacs.org

Another major research thrust is the use of these compounds as building blocks in the synthesis of complex organic molecules. The presence of multiple, orthogonally reactive functional groups allows for sequential and site-specific modifications. For example, the iodine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds, while the nitro group can be reduced to an amine, which can then be further functionalized. researchgate.net The carboxylic acid group can be converted into esters, amides, or other derivatives. google.com

These synthetic strategies are being applied in diverse fields. In medicinal chemistry, these compounds are used as precursors for the synthesis of new drug candidates. chemimpex.com In materials science, they are used to create novel polymers and functional materials with tailored electronic and photophysical properties. researchgate.net The ongoing research in this area continues to expand the synthetic toolbox available to chemists and enables the creation of increasingly complex and functional molecules.

Table 2: Related Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 4-Iodo-3-nitrobenzoic acid | 35674-27-2 | C₇H₄INO₄ |

| 2-Iodo-4-nitrobenzoic acid | 89459-38-1 | C₇H₄INO₄ |

| 3-Iodo-5-nitrobenzoic acid | 6313-17-3 | C₇H₄INO₄ |

| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | |

| 4-Nitrobenzoic Acid | 62-23-7 | C₇H₅NO₄ |

| 2-Chloro-4-nitrobenzoic acid | C₇H₄ClNO₄ | |

| 4-Iodoaniline | C₆H₆IN | |

| 3-Nitrophenol | C₆H₅NO₃ | |

| 4-Iodobenzoyl chloride | C₇H₄ClIO | |

| 3-Iodobenzoyl chloride | C₇H₄ClIO | |

| 3-Methyl-4-nitrobenzoyl chloride | C₈H₆ClNO₃ | |

| 4-Iodo-3-nitrobenzamide (B1684207) | C₇H₅IN₂O₃ |

An exploration of the synthetic pathways for 3-iodo-4-nitrobenzoic acid and its related compounds reveals the strategic application of fundamental organic reactions. The methodologies center on the controlled introduction of iodo and nitro functional groups onto a benzoic acid scaffold, leveraging established chemical principles to achieve regiochemical control.

Computational Chemistry and Theoretical Investigations of 3 Iodo 4 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For a molecule like 3-Iodo-4-nitrobenzoic acid, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G, would yield crucial insights. scirp.orgresearchgate.net The primary outputs of such a study would include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. Furthermore, DFT calculations can generate an electrostatic potential map, illustrating the charge distribution across the molecule and identifying electrophilic and nucleophilic sites prone to chemical attack. Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer interactions within the molecule. nih.gov

Table 1: Hypothetical DFT-Calculated Parameters for this compound (Note: The following data is illustrative, based on typical values for similar aromatic compounds, as specific studies on this compound are not available.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -3.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 3.7 eV | Indicates chemical reactivity and stability. |

Computational Prediction of Spectroscopic Parameters

DFT calculations are also highly effective in predicting vibrational spectra, such as Fourier-Transform Infrared (FTIR) and Raman spectra. scirp.org By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These predicted frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental data. researchgate.net This comparison is invaluable for assigning specific vibrational modes to the observed spectral peaks, confirming the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. An MD simulation of this compound, either in a solvent or in a biological environment, would reveal its conformational preferences and how it interacts with its surroundings. researchgate.netnih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov Such simulations are crucial for understanding how the molecule might bind to a biological target, like a protein, by exploring the stability of the ligand-receptor complex and the nature of the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the binding. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, theoretical methods could be employed to study its synthesis or degradation reactions. By calculating the potential energy surface, chemists can identify the lowest-energy path from reactants to products. A critical part of this process is locating the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate. While this is a powerful application of computational chemistry, specific studies detailing reaction mechanisms involving this compound have not been reported.

Crystal Engineering and Polymorphism Prediction through Computational Approaches

Crystal engineering aims to design and synthesize solid-state structures with desired properties. Computational methods, particularly Crystal Structure Prediction (CSP), play a vital role in this field. nih.gov CSP involves generating thousands of hypothetical crystal packing arrangements for a given molecule and ranking them based on their calculated lattice energies. nih.gov This process can predict the most stable polymorphs—different crystal structures of the same compound—which can have vastly different physical properties. researchgate.netrsc.org For a molecule like this compound, CSP could preemptively identify likely polymorphs, guiding experimental crystallization efforts.

Intermolecular Interaction Energy Analysis in Crystal Lattices

Understanding the forces that hold a crystal together is key to predicting its structure and properties. Computational methods can dissect the lattice energy into its constituent parts, providing a quantitative measure of the different intermolecular interactions at play. vidyapublications.comphyschemres.org These interactions can be categorized into electrostatic (Coulombic), polarization (induction), dispersion (van der Waals), and exchange-repulsion forces. vidyapublications.com By calculating the interaction energies between pairs of molecules within the crystal lattice, it is possible to identify the most significant interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal packing. physchemres.org This analysis is fundamental to rationalizing why a molecule adopts a particular crystal structure over other possibilities.

Modeling of Solid Solution Formation in Substituted Nitrobenzoic Acid Systems

Research into halogen bond catalysis has utilized computational methods to characterize the this compound molecule. rsc.org These theoretical studies provide insight into the molecule's structure and electronic properties, which are fundamental to understanding its behavior in the solid state.

A detailed computational analysis was performed to determine the electrostatic potential (ESP) of the molecule. This involved an initial conformational analysis to identify the most stable geometries. rsc.org Approximately 70 of the lowest energy conformers were then subjected to quantum chemical calculations to provide a comprehensive understanding of the molecule's energetic landscape. rsc.org

The calculations were performed using the CAM-B3LYP functional with the DEF2TZVP basis set. rsc.org To simulate a realistic environment, the Polarizable Continuum Model (PCM) was used to model the solvent effects of dichloromethane. rsc.org Frequency calculations were conducted to ensure that the generated structures represented true energy minima. These calculations also yielded Gibbs free energy values, which are crucial for determining the most stable conformer. rsc.org

A key finding from these theoretical investigations was the characterization of the σ-hole on the iodine atom. The ESP values were calculated to identify the magnitude of this region of positive electrostatic potential. rsc.org The analysis revealed that the conformer with the most positive σ-hole value was not the lowest energy conformer, but a slightly higher energy structure (0.299 kcal/mol above the minimum). rsc.org This highlights the importance of considering multiple low-energy conformers in theoretical models, as they can exhibit dominant electronic features relevant to intermolecular interactions like halogen bonding, which would play a significant role in the formation of solid solutions.

The data from these computational studies are summarized in the tables below.

Table 1: Computational Methodology for this compound

| Parameter | Specification |

| Software | Gaussian09 |

| Functional | CAM-B3LYP |

| Basis Set | DEF2TZVP |

| Solvent Model | Polarizable Continuum Model (PCM) for Dichloromethane |

| Analysis | Conformational Analysis, Frequency Calculations, Electrostatic Potential (ESP) |

Table 2: Conformational Energy and Electrostatic Potential Findings

| Conformer | Relative Energy (kcal/mol) | Key Finding |

| Lowest Energy | 0.0 | Ground state conformer |

| Second Lowest Energy | 0.299 | Exhibited the most positive σ-hole value for iodine |

While this research was not focused on solid solutions, the detailed computational characterization of this compound provides the necessary groundwork for future modeling of its behavior in multicomponent solid systems. Understanding the molecule's conformational flexibility and electrostatic properties is a prerequisite for accurately predicting its miscibility and interactions with other substituted nitrobenzoic acids in a shared crystal lattice.

Applications of 3 Iodo 4 Nitrobenzoic Acid in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the iodo, nitro, and carboxylic acid functionalities on the aromatic ring of 3-iodo-4-nitrobenzoic acid makes it a highly versatile building block in the synthesis of complex organic molecules. The presence of the iodine atom, in particular, opens up possibilities for carbon-carbon bond formation through various cross-coupling reactions.

One of the most powerful of these is the Suzuki coupling reaction, a palladium-catalyzed process that couples an organoboron compound with an organohalide. organic-chemistry.orglibretexts.orgyoutube.com The iodine atom in this compound is an excellent leaving group in such reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at this position. This capability is fundamental in constructing the carbon skeleton of intricate molecular structures. organic-chemistry.orglibretexts.orgyoutube.comresearchgate.net

Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a myriad of subsequent reactions, such as diazotization followed by coupling to form azo compounds, or acylation to form amides. nbinno.com The carboxylic acid group provides a handle for forming esters, amides, or acid chlorides, further expanding the synthetic possibilities. This multifunctionality allows for a programmed, stepwise elaboration of the molecule, enabling the construction of complex heterocyclic compounds and other advanced organic structures. google.comrsc.org

Precursor in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The structural motifs present in this compound are found in a number of biologically active molecules, making it a key starting material in pharmaceutical synthesis.

Synthesis of Advanced Organic Compounds from this compound Scaffolds

A significant application of this compound is in the synthesis of 4-iodo-3-nitrobenzamide (B1684207). This is achieved by converting the carboxylic acid group into an amide. 4-iodo-3-nitrobenzamide is a crucial intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.

Derivatives as Enzyme Inhibitors

Derivatives of this compound have shown significant potential as enzyme inhibitors. As mentioned, the compound is a key precursor to 4-iodo-3-nitrobenzamide, which is the chemical backbone of the PARP inhibitor Iniparib. PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. The synthesis of Iniparib from this compound underscores the importance of this starting material in the development of targeted cancer therapeutics.

Utilization in Materials Science for Novel Compound Development

The unique electronic and structural features of this compound also lend themselves to applications in materials science, particularly in the design of novel functional materials.

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by carefully selecting the organic linker. While direct use of this compound in MOF synthesis is an area of ongoing research, the structural motifs it contains are highly relevant to ligand design.

For instance, the use of nitro-functionalized ligands in MOFs has been shown to enhance CO2 capture capabilities due to the polar nature of the nitro group. researchgate.net Furthermore, the carboxylate group is a common coordinating moiety in MOF synthesis. rsc.orgrsc.org The presence of the iodine atom offers a potential site for post-synthetic modification, where further functionality could be introduced into the MOF structure after its initial assembly. The related compound, 3-nitro-4-(pyridin-4-yl)benzoic acid, has been successfully used to construct novel MOFs with interesting topological structures and gas adsorption properties. nih.gov This highlights the potential of similarly functionalized benzoic acids, like this compound, as valuable ligands for the development of new MOFs with tailored properties for applications in gas storage, separation, and catalysis.

| Property | Description |

| Pore Size and Shape | Can be controlled by the geometry of the organic ligand. |

| Surface Chemistry | Functional groups on the ligand, such as the nitro group, can influence the MOF's interaction with guest molecules. |

| Post-Synthetic Modification | The iodine atom provides a reactive site for introducing new functionalities after the MOF has been formed. |

Applications in Dyes, Pigments, and Specialty Chemicals

Aromatic nitro compounds have long been used as precursors in the synthesis of dyes and pigments. rsc.org The nitro group in this compound can be reduced to an amino group, which can then be diazotized and coupled with a suitable coupling component to form an azo dye. rsc.orgunb.canih.govyoutube.com Azo dyes are a large and important class of colorants known for their vibrant colors and good fastness properties. The specific substituents on the aromatic rings of the diazonium salt and the coupling component determine the final color of the dye. The presence of the iodo and carboxylic acid groups on the this compound scaffold offers opportunities to create dyes with unique shades and properties.

Role in Analytical Chemistry Methodologies

The unique electronic and structural characteristics of this compound lend themselves to several potential applications in analytical chemistry. The presence of a nitro group, which is a strong electron-withdrawing group, and an iodo group, a heavy atom, can be exploited for various detection and assay methodologies.

Although specific biochemical assays employing this compound are not prominently reported, its structure is analogous to other nitrobenzoic acids that have been used to study molecular interactions. For instance, substituted nitrobenzoic acids can act as inhibitors for certain enzymes, and their binding can be monitored using spectroscopic techniques.

The study of molecular interactions between a small molecule like this compound and a protein, such as bovine serum albumin (BSA), can be hypothetically investigated using methods like fluorescence spectroscopy and molecular docking. nih.govbiointerfaceresearch.com These studies help in understanding the binding affinity, the nature of the interaction forces (e.g., hydrogen bonding, van der Waals forces), and the conformational changes in the protein upon binding. nih.govbiointerfaceresearch.com

Hypothetical Study Parameters for Molecular Interaction Analysis:

| Analytical Technique | Parameters to be Determined | Potential Insights |

| Fluorescence Spectroscopy | Binding constant (Ka), number of binding sites (n), quenching mechanism | Strength and stoichiometry of the interaction |

| UV-Vis Spectroscopy | Changes in absorption spectra | Formation of a ground-state complex |

| Circular Dichroism (CD) | Changes in secondary structure of the protein | Conformational changes in the protein upon binding |

| Molecular Docking | Binding site, binding energy, interacting amino acid residues | Specific location and nature of the binding interaction |

Furthermore, nitroaromatic compounds can be detected colorimetrically. For example, the activity of enzymes that degrade nitroaromatic compounds, such as 3-nitrobenzoic acid dioxygenase, can be evaluated using a colorimetric assay with a Saltzman reagent, which detects the release of nitrous acid. nih.gov A similar approach could potentially be adapted for assays involving this compound.

Potential in Agricultural Chemistry Research for Agrochemical Development

Nitroaromatic compounds are foundational in the synthesis of a variety of agrochemicals, including pesticides. nih.gov The functional groups on this compound—the carboxylic acid, the nitro group, and the iodine atom—provide multiple reactive sites for the synthesis of more complex molecules with potential biological activity.

The general class of nitro-substituted benzoic acids and their derivatives have been explored for various biological activities. For instance, certain β-nitro-substituted carboxylic acid esters have shown cytotoxic effects, which is a property that can be relevant in the development of herbicides. nih.gov

The development of new agrochemicals often involves the synthesis and screening of a library of compounds. This compound could serve as a versatile starting material or intermediate in the synthesis of such libraries. The presence of the iodine atom allows for cross-coupling reactions, which are powerful tools in modern organic synthesis for creating diverse molecular architectures.

Potential Agrochemical Research Areas for this compound Derivatives:

| Potential Agrochemical Class | Rationale for Investigation | Synthetic Approach |

| Herbicides | Cytotoxic potential of nitroaromatic compounds. | Derivatization of the carboxylic acid group to amides or esters; Suzuki or Sonogashira coupling at the iodo position. |

| Fungicides | Antimicrobial properties of halogenated and nitro-containing aromatics. | Synthesis of heterocyclic compounds using the carboxylic acid and nitro group functionalities. |

| Insecticides | Nitroaromatic compounds are precursors to some insecticides. | Reduction of the nitro group to an amine, followed by further functionalization. |

It is important to note that the environmental impact and toxicological profile of any new nitroaromatic compound would need to be carefully assessed due to the known toxicity and mutagenicity of some compounds in this class. nih.gov

Green Chemistry Approaches in the Synthesis and Reactions of 3 Iodo 4 Nitrobenzoic Acid

Solvent-Free Reaction Conditions and Solid-Supported Syntheses

Solvent-free reactions represent a cornerstone of green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. These reactions are often conducted by grinding solid reactants together, sometimes with a catalyst, a technique known as mechanochemistry.

Research Findings: While specific solvent-free syntheses for 3-iodo-4-nitrobenzoic acid are not extensively documented in dedicated literature, the principles can be extrapolated from similar transformations. For instance, the synthesis of benzilic acid has been achieved through a solvent-free approach by grinding benzil with solid sodium hydroxide (NaOH) in a mortar. wjpmr.com This method avoids the use of ethanol and potassium hydroxide (KOH), which are employed in the conventional method and present hazards and disposal issues. wjpmr.com Such solid-state reactions can lead to higher efficiency and reduced reaction times. The application of this principle to the synthesis or reactions of this compound could involve the solid-state oxidation of a precursor like 3-iodo-4-nitrotoluene or the direct nitration of 3-iodobenzoic acid under solventless conditions, potentially using solid-supported nitrating agents.

Solid-supported syntheses involve anchoring a reactant or catalyst to a solid phase, which simplifies purification, allows for catalyst recycling, and can enhance reaction rates. This technique is a viable green alternative for producing or functionalizing aromatic compounds.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency and Reduced Reaction Times

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, utilizing microwave irradiation to heat reactions. ajrconline.org This technique offers rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often, improved product purity compared to conventional heating methods. ijnrd.orgredalyc.org

Research Findings: The application of microwave energy can significantly accelerate chemical transformations. For example, the hydrolysis of benzamide to benzoic acid, which typically requires an hour of conventional heating, can be completed in just 7 minutes with a 99% yield under microwave irradiation. ijnrd.org Similarly, the synthesis of benzocaine from a related compound, p-nitrobenzoic acid, is also expedited using microwaves. ajrconline.org

Microwave-assisted synthesis is considered an important approach toward green chemistry because it is more environmentally friendly and energy-efficient. ajrconline.orgijnrd.org The technology has been successfully scaled up from milligram to kilogram quantities without altering reaction conditions, demonstrating its utility for both laboratory and potential industrial applications. ijnrd.org Although a specific protocol for the MAOS of this compound is not detailed, the established success in related benzoic acid derivatives suggests its high potential for enhancing the efficiency of its synthesis, likely in the nitration or iodination steps.

| Reaction | Conventional Method Time | Microwave-Assisted Method Time | Microwave-Assisted Yield | Reference |

|---|---|---|---|---|

| Benzamide Hydrolysis | ~1 hour | 7 minutes | 99% | ijnrd.org |

| Benzocaine Synthesis (from p-nitrobenzoic acid) | Not specified | 15 minutes (Step I) | Not specified | ajrconline.org |

Transition Metal-Free Transformations for Environmental Sustainability

Many conventional cross-coupling and functionalization reactions rely on transition metal catalysts (e.g., palladium, copper), which can be toxic, expensive, and leave trace metal impurities in the final product. Developing transition-metal-free alternatives is a key goal for environmental sustainability in chemical synthesis. beilstein-journals.org

Research Findings: Research has demonstrated the feasibility of converting substituted benzoic acids into other functional groups without transition metals. A notable example is the one-pot conversion of 2-iodo/2-nitro benzoic acids into their corresponding anilines using tosyl azide. This method is described as environmentally benign, simple, scalable, and reliant on inexpensive and easy-to-handle reagents. This type of transformation highlights a potential green reaction pathway for this compound.

Furthermore, the chemistry of hypervalent iodine compounds, such as diaryliodonium salts, has gained significant attention for performing aryl-transfer reactions under metal-free conditions. beilstein-journals.org These reagents can be used for C-C and carbon-heteroatom bond formations, offering an eco-friendly alternative to traditional metal-catalyzed processes. beilstein-journals.org

Utilization of Environmentally Benign Reagents and Catalysts

Research Findings: In the synthesis of nitroaromatic compounds, traditional methods often use harsh reagents. Greener alternatives are actively being explored. For example, cerium(IV) ammonium nitrate (CAN) in acetic acid has been used for the synthesis of p-nitrobenzoic acid from benzyl ketones; CAN is noted for its ease of handling and lack of toxicity. researchgate.net Another approach involves the use of hydrogen peroxide (H2O2) as an oxidant, which produces only water as a byproduct. This has been applied in the synthesis of 3-hydroxyl-4-nitrobenzoic acid, where H2O2 is used to oxidize a methyl group to a carboxyl group under mild conditions. google.com

Biocatalysis offers a highly sustainable approach, utilizing enzymes or whole-cell organisms to perform chemical transformations with high specificity under mild conditions. For instance, N-oxygenase activity in Streptomyces griseus has been used to convert p-aminobenzoic acid into p-nitrobenzoic acid. nih.gov Similarly, laccase enzymes, which are multicopper oxidases, have been used for the iodination of phenolic acids like gallic acid, significantly enhancing its bacteriostatic properties. nih.gov The application of such enzymatic processes could provide a green route for the synthesis of this compound.

Strategies for Minimizing By-Product Formation and Waste Reduction

Effective green chemistry strategies aim to maximize the incorporation of all materials used in the process into the final product (atom economy) and minimize the generation of waste.

Research Findings: In the synthesis of derivatives from this compound, the choice of reagents can drastically affect by-product formation. For example, when converting 4-iodo-3-nitrobenzoic acid to its corresponding amide using thionyl chloride, a significant impurity, 4-chloro-3-nitrobenzamide, is formed via nucleophilic substitution. google.com This not only lowers the yield but also necessitates extensive purification, generating more waste.

An improved, greener method involves a two-step process: first, esterifying the carboxylic acid using trimethyl orthoacetate, which proceeds in almost quantitative yield (98%) with minimal starting material left. google.com The resulting ester is then treated with anhydrous ammonia in methanol to produce the desired amide in high yield (95%) and purity (98%). google.com This revised pathway avoids the hazardous thionyl chloride, minimizes the formation of chlorinated by-products, and reduces the need for purification, thereby aligning with waste reduction principles.

| Method | Reagents | Key Issues / By-products | Yield | Reference |

|---|---|---|---|---|

| Conventional | Thionyl Chloride, Ammonium Hydroxide | Forms 4-chloro-3-nitrobenzamide impurity; uses hazardous reagent. | ~40.5% (after recrystallization) | google.com |

| Green Alternative | 1. Trimethyl Orthoacetate 2. Anhydrous Ammonia | Minimal by-products; avoids thionyl chloride. | ~93% (overall from ester) | google.com |

Process Intensification and Scalability Studies for Sustainable Production

Process intensification involves developing novel equipment and techniques that lead to smaller, safer, more energy-efficient, and sustainable chemical processes. A key aspect is the shift from traditional batch reactors to continuous flow systems.

Research Findings: For reactions like nitration, which are often highly exothermic, process intensification offers significant advantages. Shifting the production of a nitrated compound from a semi-batch process to a continuous one, using either tubular reactors or a series of continuous stirred-tank reactors (CSTRs), can reduce solvent volumes and investment costs while increasing the inherent safety of the process due to smaller reaction volumes (hold-ups). cetjournal.it

The scalability of green synthesis methods is crucial for their industrial adoption. While scaling up can present challenges, such as maintaining consistency, many green protocols are being designed with scalability in mind. researchgate.net The transition-metal-free conversion of benzoic acids to anilines, for instance, is noted as being adaptable for large-scale preparation. Similarly, a direct amide coupling method mediated by diphenylsilane was successfully demonstrated on a gram scale, showing its potential for larger production. themjalab.com These studies provide a framework for developing a scalable and sustainable manufacturing process for this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 3-Iodo-4-nitrobenzoic acid, and what are the critical reaction parameters?

The synthesis typically involves sequential nitration and iodination of benzoic acid derivatives. Key steps include:

- Nitration : Use concentrated sulfuric acid as a catalyst and nitric acid as the nitrating agent. Reaction temperatures should be maintained between 0–5°C to control exothermicity and avoid byproducts .

- Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or KI/I₂ in acidic media. Regioselectivity is influenced by the nitro group’s meta-directing effect .

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Waste Disposal : Collect halogenated waste separately and incinerate in compliance with local regulations due to iodine content .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- FT-IR : Confirm nitro (1520 cm⁻¹, asymmetric stretching) and carboxylic acid (1680 cm⁻¹, C=O) groups .

- NMR : ¹H NMR (DMSO-d6) shows aromatic protons at δ 8.2–8.5 ppm (meta to nitro and iodine). ¹³C NMR confirms iodine’s deshielding effect on adjacent carbons .

- Mass Spectrometry : Compare experimental m/z with NIST reference data (e.g., molecular ion [M⁻] at m/z 293) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination?

- Refinement Software : Use SHELXL for high-resolution refinement. For twinned crystals, apply TWIN/BASF commands in SHELX to model twin domains .

- Disorder Modeling : In ORTEP-3, split occupancy refinement resolves iodine positional disorder. Validate using R-factor convergence (<5%) and residual density maps .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check hydrogen bonding via Mercury’s interaction maps .

Q. How can computational methods predict the reactivity and biological interactions of this compound?

- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, highlighting electrophilic regions (iodine and nitro groups) .

- Molecular Docking : Use AutoDock Vina to simulate binding to SARS-CoV-2 protease (PDB: 6LU7). Score interactions based on hydrogen bonding with His41 and hydrophobic contacts .

- ADMET Prediction : SwissADME estimates moderate bioavailability (LogP ~2.5) but poor blood-brain barrier penetration due to the carboxylic acid group .

Q. What challenges arise in achieving regioselectivity during iodination and nitration?

- Competing Directing Effects : The nitro group’s meta-directing nature conflicts with iodine’s ortho/para preference. Use steric hindrance (e.g., bulky solvents) to favor 3-iodo-4-nitro substitution .

- Reagent Optimization : For nitration, mixed HNO₃/H₂SO₄ at low temperatures minimizes di-nitration. For iodination, KI/I₂ in acetic acid enhances regiocontrol .

- Monitoring : In-situ Raman spectroscopy tracks iodine incorporation, while GC-MS identifies byproducts like di-iodinated isomers .

Methodological Considerations

- Data Contradictions : Cross-validate crystallographic and computational results. For example, if DFT-predicted bond lengths deviate from X-ray data (>0.02 Å), re-examine basis sets or solvent effects .

- Spectral Artifacts : In mass spectrometry, halogen loss (e.g., I⁻ detachment) can occur. Use softer ionization (ESI instead of EI) to preserve molecular ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.